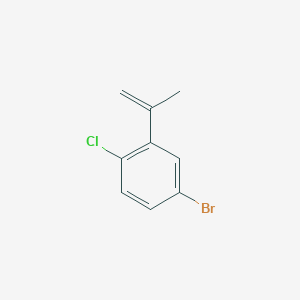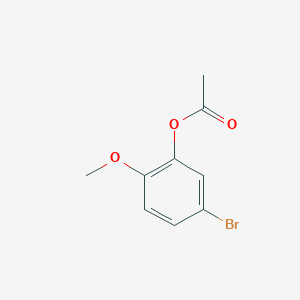
2-(3-Phenylpropyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenylpropyl)piperidine hydrochloride is a chemical compound with the molecular formula C14H21N·HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
作用機序
Target of Action
Piperidine derivatives, which include 2-(3-phenylpropyl)piperidine hydrochloride, are known to interact with various receptors and enzymes in the body .
Mode of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-tumor properties . They may interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Piperidine derivatives are known to influence several signaling pathways essential for the establishment of diseases .
Result of Action
Piperidine derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory and anti-tumor properties .
生化学分析
Biochemical Properties
2-(3-Phenylpropyl)piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to bind to certain receptors on cell membranes, altering their conformation and activity. It can also inhibit or activate specific enzymes, thereby modulating biochemical pathways. The interactions of this compound with these biomolecules are often characterized by non-covalent binding, such as hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, leading to changes in cell survival and growth . Its impact on cellular metabolism includes the modulation of metabolic enzymes and the alteration of metabolite levels, which can affect energy production and biosynthetic processes.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, either inhibiting or enhancing their activity. For instance, it may inhibit the activity of enzymes involved in the degradation of neurotransmitters, leading to increased levels of these signaling molecules in the synaptic cleft . Additionally, this compound can interact with transcription factors, influencing the transcription of target genes and thereby altering gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Over time, prolonged exposure to this compound can lead to adaptive cellular responses, such as changes in receptor expression or enzyme activity . These temporal effects are important to consider in both in vitro and in vivo studies to understand the long-term implications of its use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulating neurotransmitter levels or influencing metabolic pathways. At high doses, it can cause toxic or adverse effects, including neurotoxicity, hepatotoxicity, or cardiotoxicity . Threshold effects are often observed, where a certain dosage level is required to elicit a significant biological response. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted in the urine . The compound can also affect metabolic flux, altering the flow of metabolites through biochemical pathways. This can result in changes in metabolite levels, which can have downstream effects on cellular function and overall metabolism.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpropyl)piperidine hydrochloride typically involves the reaction of piperidine with 3-phenylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the high purity of the final product .
化学反応の分析
Types of Reactions
2-(3-Phenylpropyl)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives such as alcohols or alkanes.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
2-(3-Phenylpropyl)piperidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
類似化合物との比較
Similar Compounds
Piperidine: The parent compound, widely used in organic synthesis and medicinal chemistry.
Piperine: A naturally occurring alkaloid with various pharmacological properties.
Biperiden: A muscarinic antagonist used in the treatment of Parkinson’s disease.
Uniqueness
2-(3-Phenylpropyl)piperidine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylpropyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development in various fields .
特性
IUPAC Name |
2-(3-phenylpropyl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-2-7-13(8-3-1)9-6-11-14-10-4-5-12-15-14;/h1-3,7-8,14-15H,4-6,9-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCFWIIRDYRLIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1376501.png)




![tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate](/img/structure/B1376509.png)




![2-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1376517.png)

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)
![N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1376521.png)
